N-[(2S)-1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-5-methoxy-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-[1-(4-BENZYLPIPERAZIN-1-YL)-1-OXOPROPAN-2-YL]-5-METHOXY-1-METHYL-1H-INDOLE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a piperazine ring, a benzyl group, and an indole moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reductive amination of a precursor compound with benzylpiperazine using sodium cyanoborohydride in methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-BENZYLPIPERAZIN-1-YL)-1-OXOPROPAN-2-YL]-5-METHOXY-1-METHYL-1H-INDOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds.
Scientific Research Applications
Industry: In industrial settings, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[1-(4-BENZYLPIPERAZIN-1-YL)-1-OXOPROPAN-2-YL]-5-METHOXY-1-METHYL-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may interact with oxidoreductase enzymes, stabilizing the enzyme-inhibitor complex through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-BENZYLPIPERAZIN-1-YL)PROPOXY)-7-METHOXY-3-SUBSTITUTED PHENYL-2H-CHROMEN-2-ONE: This compound shares the benzylpiperazine moiety and exhibits similar antimicrobial activities.
1-[4-(SUBSTITUTED)-PIPERAZIN-1-YLMETHYL]-1H-BENZOTRIAZOLE: Another piperazine derivative with potential biological activities, including herbicidal properties.
Uniqueness
N-[1-(4-BENZYLPIPERAZIN-1-YL)-1-OXOPROPAN-2-YL]-5-METHOXY-1-METHYL-1H-INDOLE-2-CARBOXAMIDE stands out due to its unique combination of a piperazine ring, benzyl group, and indole moiety. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H30N4O3 |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[(2S)-1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-5-methoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C25H30N4O3/c1-18(25(31)29-13-11-28(12-14-29)17-19-7-5-4-6-8-19)26-24(30)23-16-20-15-21(32-3)9-10-22(20)27(23)2/h4-10,15-16,18H,11-14,17H2,1-3H3,(H,26,30)/t18-/m0/s1 |
InChI Key |
YONZNZMITONVBV-SFHVURJKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCN(CC1)CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3C)C=CC(=C4)OC |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3C)C=CC(=C4)OC |
Origin of Product |
United States |
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